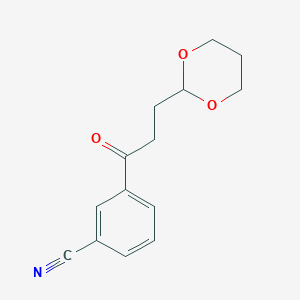

3'-Cyano-3-(1,3-dioxan-2-YL)propiophenone

Description

3'-Cyano-3-(1,3-dioxan-2-YL)propiophenone (C₁₃H₁₃NO₃, molecular weight 263.3 g/mol) is a propiophenone derivative featuring a cyano group at the 3'-position of the aromatic ring and a 1,3-dioxane moiety at the 3-position of the ketone side chain. The 1,3-dioxan-2-yl group likely enhances stability and modulates solubility, while the cyano group offers reactivity for further functionalization .

Properties

IUPAC Name |

3-[3-(1,3-dioxan-2-yl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c15-10-11-3-1-4-12(9-11)13(16)5-6-14-17-7-2-8-18-14/h1,3-4,9,14H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIWAIAJDKHREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646043 | |

| Record name | 3-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-70-2 | |

| Record name | 3-[3-(1,3-Dioxan-2-yl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone typically involves the reaction of 3-(1,3-dioxan-2-yl)propiophenone with a cyanating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the cyanation process .

Industrial Production Methods

While specific industrial production methods for 3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.

Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor in drug synthesis.

Industry: It is utilized in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The dioxane ring provides structural stability and can influence the compound’s reactivity. The propiophenone moiety can undergo various transformations, contributing to the compound’s versatility in chemical reactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Insights :

- Cyano vs. Halogens: The cyano group’s strong electron-withdrawing nature (e.g., in 3'-CN vs. 3'-Cl/Br) may enhance electrophilic substitution resistance but enable nucleophilic additions (e.g., reduction to amines) .

- Substituent Position: Para-cyano derivatives (4'-CN) differ in electronic effects compared to meta-cyano (3'-CN), influencing regioselectivity in further reactions .

Reactivity in Catalytic Processes

Propiophenone derivatives are often substrates in enzymatic oxidations. For example:

- ssnBVMO-Catalyzed Oxidation: Propiophenone converts to phenyl propanoate (95% yield) and phenol under ssnBVMO catalysis . The 1,3-dioxane moiety in analogs like 3'-CN-propiophenone may sterically hinder enzyme binding, altering turnover numbers (TONs).

- Amination: Propiophenone amination over Au/TiO₂ yields only 11% amine due to steric hindrance . The 3'-CN group’s smaller size compared to halogens (Cl, Br) might improve amination efficiency.

Physical and Chemical Properties

Notes:

- Methoxy and methyl groups in the 3′,5′-dimethyl-4′-methoxy analog reduce electrophilicity, limiting utility in reactions requiring electron-deficient aromatics .

Biological Activity

3'-Cyano-3-(1,3-dioxan-2-YL)propiophenone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with structurally similar compounds.

Chemical Structure and Properties

The compound features a cyano group and a dioxane ring, which are significant for its reactivity and biological interactions. The molecular formula is , and it possesses unique properties that facilitate its interaction with biological targets.

Research indicates that compounds with dioxane structures often exhibit diverse biological activities through various mechanisms:

- Enzyme Modulation : The dioxane moiety may influence the binding affinity to metabolic enzymes, potentially altering metabolic pathways.

- Cell Signaling Pathways : Interaction with cellular receptors can lead to modulation of signaling pathways, affecting cell proliferation and apoptosis.

- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, suggesting that this compound may also scavenge free radicals .

Biological Activity Overview

The biological activities of this compound have been explored in several studies:

Antioxidant Activity

A study utilizing the DPPH radical scavenging method indicated that derivatives of dioxane compounds exhibit antioxidant activity comparable to ascorbic acid. For instance, related compounds demonstrated antioxidant capabilities exceeding those of standard antioxidants by up to 1.4 times .

Anticancer Activity

The anticancer potential was evaluated using MTT assays against various cancer cell lines. Compounds with similar structures have shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some derivatives displayed higher cytotoxicity towards U-87 cells compared to MDA-MB-231 cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2',5'-Dimethoxy-3-(1,3-Dioxan-2-YL)Propiophenone | Dioxane derivative | Investigated for antimicrobial and anticancer activity |

| 4-(1,3-Dioxan-2-YL)Butyrophenone | Dioxane derivative | Exhibits anti-inflammatory properties |

| 2',3'-Dichloro-3-(1,3-Dioxan-2-YL)Propiophenone | Dioxane derivative | Potential precursor in organic synthesis; limited biological data |

Case Studies

Several case studies highlight the biological activities associated with compounds similar to this compound:

- Antioxidant Evaluation : A study found that derivatives containing the dioxane structure demonstrated significant free radical scavenging ability. The most effective compound showed antioxidant activity exceeding ascorbic acid by approximately 37% .

- Cytotoxicity Testing : In vitro tests revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines. One derivative was found to be over twice as effective against glioblastoma cells compared to breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.